![molecular formula C21H17F2N5O3S B2411716 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-00-9](/img/structure/B2411716.png)

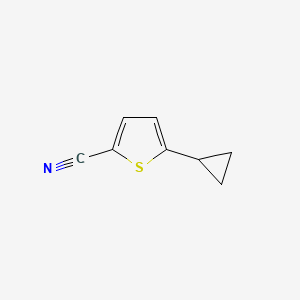

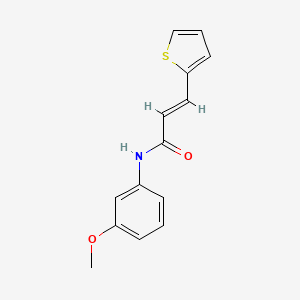

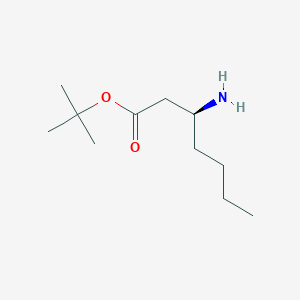

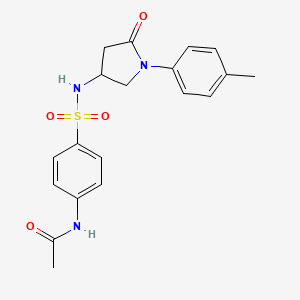

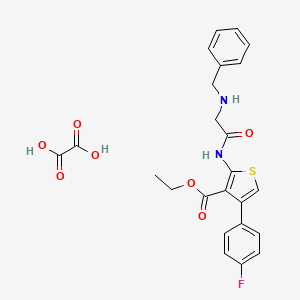

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of biological activities, such as antimalarial, antiurease, antiviral, anticonvulsant, antioxidant, and antifungal . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles involves various chemical reactions, and the specific method would depend on the substituents present in the desired compound . Unfortunately, without specific information on the synthesis of “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing multiple heteroatoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and biological activity.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structure . Unfortunately, without specific information on “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis of its properties.

Scientific Research Applications

Cyclocondensation Reactions

- The compound has been studied for its role in cyclocondensation reactions, particularly involving thiazole and triazole derivatives. Such reactions are significant in heterocyclic chemistry and have implications for synthesizing various bioactive compounds (Liu, Shih, & Hu, 1987).

Antiproliferative Activity

- Derivatives of the compound have shown potential in antiproliferative activities, which are important in cancer research. This includes studies where certain derivatives exhibited promising activity against cancer cells (Narayana, Raj, & Sarojini, 2010).

Synthesis and Properties

- Research has focused on the synthesis and properties of these compounds, highlighting their strategic role in modern medicine and pharmacy due to their chemical modification capabilities and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Evaluation

- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. This research is crucial in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anticonvulsant Activity

- Some studies have explored the anticonvulsant activities of derivatives of this compound, offering insights into potential new treatments for seizure disorders (Vijaya Raj & Narayana, 2006).

Oxidative Stress Research

- There has been investigation into the protective effects of related compounds on ethanol-induced oxidative stress in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

EGFR Inhibitors in Cancer Treatment

- Detailed studies have been conducted on the properties and potential anti-cancer properties of derivatives of this compound, particularly as EGFR inhibitors (Karayel, 2021).

Anti-inflammatory and Gastric Ulceration Potential

- Research into the anti-inflammatory activity and gastric ulceration potential of these compounds provides insights into their therapeutic applications (Berk, Aktay, Yeşilada, & Ertan, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N5O3S/c1-31-15-5-2-12(3-6-15)18-26-21-28(27-18)14(11-32-21)8-9-24-19(29)20(30)25-17-7-4-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMNBYIQKUGQRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2411635.png)

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)

![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)